Bis[(1,3-dichloropropan-2-yl)oxy](oxo)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,3-dichloropropan-2-yl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-dichloropropan-2-yl)oxyphosphanium typically involves the reaction of phosphorus oxychloride with 1,3-dichloropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
POCl3+2C3H6Cl2O→(C3H6Cl2O)2PO+3HCl
Industrial Production Methods
In an industrial setting, the production of Bis(1,3-dichloropropan-2-yl)oxyphosphanium may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-dichloropropan-2-yl)oxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.
Substitution: The chlorine atoms in the 1,3-dichloropropan-2-yl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphonium compounds.
Scientific Research Applications
Bis(1,3-dichloropropan-2-yl)oxyphosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(1,3-dichloropropan-2-yl)oxyphosphanium involves its interaction with molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to other molecules. This can affect various biochemical pathways and processes, depending on the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Similar in structure but with different reactivity and applications.
Triphenylphosphine oxide: Another phosphorus-containing compound with distinct properties and uses.
Phosphoric acid esters: A broad class of compounds with varying structures and functions.
Uniqueness
Bis(1,3-dichloropropan-2-yl)oxyphosphanium is unique due to its specific combination of 1,3-dichloropropan-2-yl groups and its ability to undergo a wide range of chemical reactions. Its versatility and reactivity make it valuable in various fields of research and industry.
Properties
CAS No. |
14622-42-5 |
---|---|
Molecular Formula |
C6H10Cl4O3P+ |
Molecular Weight |
302.9 g/mol |
IUPAC Name |
bis(1,3-dichloropropan-2-yloxy)-oxophosphanium |
InChI |
InChI=1S/C6H10Cl4O3P/c7-1-5(2-8)12-14(11)13-6(3-9)4-10/h5-6H,1-4H2/q+1 |
InChI Key |
BHDSCQGNJKBZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)O[P+](=O)OC(CCl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.